5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Polymorphism Solid‑state characterization Residual solvent

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 109904-25-8) is an N‑trityl‑protected heterocyclic intermediate built on the thieno[3,2‑c]pyridine scaffold, with molecular formula C₂₆H₂₃NS and an average mass of 381.54 g·mol⁻¹. The trityl (triphenylmethyl) group serves as a sterically demanding, UV‑chromophoric protecting group for the piperidine‑ring nitrogen, making the compound a key synthetic handle in the manufacture of thienopyridine‑based antiplatelet agents, most notably prasugrel.

Molecular Formula C26H23NS
Molecular Weight 381.5 g/mol
CAS No. 109904-25-8
Cat. No. B023349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
CAS109904-25-8
Synonyms5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine; 
Molecular FormulaC26H23NS
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2
InChIKeyFZKZMCVLPGUJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 109904-25-8) – Compound Class, Physicochemical Profile, and Industrial Relevance


5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 109904-25-8) is an N‑trityl‑protected heterocyclic intermediate built on the thieno[3,2‑c]pyridine scaffold, with molecular formula C₂₆H₂₃NS and an average mass of 381.54 g·mol⁻¹ . The trityl (triphenylmethyl) group serves as a sterically demanding, UV‑chromophoric protecting group for the piperidine‑ring nitrogen, making the compound a key synthetic handle in the manufacture of thienopyridine‑based antiplatelet agents, most notably prasugrel . The compound exists in multiple solid‑state forms—two crystalline polymorphs (Form I and Form II) and an amorphous phase—whose markedly different melting points and residual‑solvent profiles directly impact large‑scale process reproducibility, isolation efficiency, and regulatory compliance .

Why Generic N‑Protected Tetrahydrothienopyridines Cannot Substitute for 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in Regulated Workflows


Despite sharing the same thieno[3,2‑c]pyridine core, compounds within this class are not functionally interchangeable. The trityl group confers a unique combination of crystallinity, thermal stability, and UV‑detectability that smaller N‑substituents (e.g., methyl, benzyl, or Boc) cannot replicate . More critically, 5‑trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine is specifically listed as Prasugrel EP Impurity J, whereas its N‑benzyl analog is registered as Ticlopidine Impurity D—the two reference standards serve entirely different pharmacopeial monographs and analytical procedures . The commercially supplied amorphous form of the trityl compound (m.p. ≈ 95 °C, containing 5–25 mol % dichloromethane) further differs from the high‑melting crystalline polymorphs (Form I: 169–170 °C; Form II: 147–152 °C) in stability, filterability, and residual‑solvent burden, each of which has a direct consequence on downstream synthetic yield and ICH Q3C compliance . Substituting a generic analog without verifying the polymorphic form, residual solvent profile, or pharmacopeial identity therefore risks batch failure in both synthesis and regulatory filing.

Quantitative Differentiation Evidence for 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Relative to Closest Analogs and Alternative Solid‑State Forms


Polymorph‑Dependent Melting Point and Residual Solvent: Form I vs. Prior‑Art Amorphous Material vs. Form II

The crystalline Form I of 5‑trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine melts at 169–170 °C, in sharp contrast to the previously known amorphous form (92–97 °C) that contains 5–25 mol % residual dichloromethane . A second crystalline polymorph, Form II, displays an intermediate melting point of 147–152 °C and is also free of occluded solvent . The characteristic X‑ray powder diffraction peaks for Form I (2θ ± 0.2°: 10.236°, 11.938°, 17.929°, 19.527°, 24.427°) and for Form II (detailed in Table 2 of the patent) provide unambiguous fingerprints that allow procurement of a morphologically uniform, solvent‑free material .

Polymorphism Solid‑state characterization Residual solvent ICH Q3C Process chemistry

Downstream Synthetic Yield Advantage Using Crystalline Form I vs. Prior‑Art Amorphous Form

When the high‑melting crystalline Form I of 5‑trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine is converted to the 2‑oxo derivative (5‑trityl-5,6,7,7a‑tetrahydro‑4H‑thieno[3,2‑c]pyridine‑2‑one), the isolated yield reaches 92 % . Under the conditions reported in FR 2 576 901 B1, the amorphous, low‑melting form of the same compound affords only a 64 % yield for the identical transformation . The 28‑percentage‑point yield improvement is attributed to the higher purity and morphological uniformity of the crystalline starting material, which minimizes side reactions and simplifies work‑up, eliminating the need for chlorinated extraction solvents .

Process chemistry Yield optimization Prasugrel synthesis Intermediate conversion

Pharmacopeial Identity: European Pharmacopoeia Impurity J for Prasugrel vs. Non‑Compendial N‑Protected Analogs

5‑Trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine is codified as Prasugrel EP Impurity J in the European Pharmacopoeia monograph for prasugrel, and is supplied with full characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) during ANDA preparation or commercial prasugrel manufacturing . In contrast, the structurally analogous N‑benzyl derivative (5‑benzyl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine) is catalogued as Ticlopidine EP Impurity D, and the N‑unsubstituted parent (4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine hydrochloride) carries no prasugrel‑related pharmacopeial designation . This regulatory orthogonality means that only the trityl compound can serve as the system‑suitability standard or spiked impurity for prasugrel impurity profiling by HPLC/GC, a role that generic N‑protected analogs cannot fulfill without an independent regulatory bridging study.

Pharmacopeial reference standard ANDA submission Method validation Quality control

Commercial Purity and Moisture Specifications vs. Generic N‑Protected Analogs

Reputable suppliers list 5‑trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine at a minimum HPLC purity of 98 % with moisture content controlled to ≤ 0.5 % w/w . The N‑benzyl analog (5‑benzyl‑4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine hydrochloride) is typically offered at 95–98 % purity, but moisture specifications are rarely published, while the unprotected parent hydrochloride is sold at 96–98 % purity with a melting point of 226–230 °C and high aqueous solubility . The trityl compound's low moisture ceiling is particularly critical for moisture‑sensitive downstream reactions (e.g., acylation, Grignard additions) where adventitious water would quench reactive intermediates.

Purity specification Quality assurance Procurement benchmark HPLC

Solubility Orthogonality: Trityl Compound vs. Unprotected Hydrochloride Facilitates Selective Extraction During Work‑Up

5‑Trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine exhibits limited solubility—slightly soluble in chloroform and DMSO, and practically insoluble in water . In contrast, the unprotected 4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine hydrochloride is freely soluble in water, DMSO, and methanol . This solubility dichotomy is operationally leveraged in prasugrel process chemistry: the trityl compound partitions selectively into the organic phase during aqueous work‑up, while any residual unprotected amine (a potential impurity originating from premature detritylation) remains in the aqueous layer, enabling a clean phase separation that simultaneously removes unreacted starting material and water‑soluble by‑products .

Solubility Liquid–liquid extraction Process development Work‑up efficiency

High‑Value Application Scenarios Where 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 109904-25-8) Delivers Quantifiable Advantage


Prasugrel ANDA Analytical Method Development and Quality Control

Regulatory filings for generic prasugrel require a certified reference standard of Prasugrel EP Impurity J for HPLC system suitability, specificity validation, and quantitative impurity profiling. 5‑Trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine is the exact substance designated in the European Pharmacopoeia monograph, and is supplied with EP‑compliant certificates of analysis, eliminating the need for in‑house qualification of a non‑compendial standard . Using the pharmacopeially recognized impurity reference reduces the risk of ANDA deficiency letters related to impurity identification and accelerates method transfer to QC laboratories.

Industrial‑Scale Prasugrel Synthesis Using Crystalline Form I for Maximum Yield

When scaling the prasugrel manufacturing process, procuring the crystalline Form I of 5‑trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine (m.p. 169–170 °C, solvent‑free) delivers a 92 % yield in the subsequent oxidation step to the 2‑oxo intermediate, compared with only 64 % when the amorphous, low‑melting form is used . The solvent‑free nature of Form I also avoids the need for extended vacuum drying to remove dichloromethane (a Class 2 residual solvent under ICH Q3C), simplifying the solvent inventory and reducing the environmental, health, and safety burden of the overall process.

Polymorph Control and Solid‑State Characterization Studies

The existence of two well‑characterized crystalline forms (Form I and Form II) with distinct X‑ray powder diffraction signatures and melting points makes 5‑trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine an ideal model system for polymorph screening, solid‑state stability studies, and crystallization process development . Researchers can use the published 2θ peak positions (Form I: 10.236°, 11.938°, 17.929°, 19.527°, 24.427°; Form II: detailed in Table 2 of U.S. Patent 9,169,265) as reference fingerprints for in‑process polymorph monitoring by XRPD, ensuring batch‑to‑batch solid‑form consistency during procurement and scale‑up.

Moisture‑Sensitive Downstream Transformations Requiring Strict Water Limits

For chemists performing water‑intolerant reactions—such as Grignard additions, acylations with acid chlorides, or metal‑catalyzed cross‑couplings—the documented moisture specification of ≤ 0.5 % w/w for this compound provides a quality‑assured starting point . Generic N‑protected tetrahydrothienopyridines typically lack a published moisture limit, forcing the user to perform Karl Fischer titration and potentially additional drying before use. Selecting the trityl compound with its certified low moisture content reduces analytical overhead and eliminates water‑related yield losses in sensitive transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.